4-Hydroxyclonidine

Beschreibung

RN given refers to parent cpd

Structure

3D Structure

Eigenschaften

IUPAC Name |

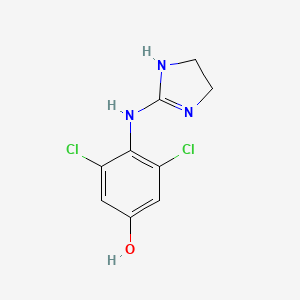

3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWBRPXHGAXREI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205720 |

Source

|

| Record name | 4-Hydroxyclonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57101-48-1 |

Source

|

| Record name | 4-Hydroxyclonidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057101481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyclonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCLONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF32CAD7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Hydroxyclonidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 4-hydroxyclonidine, a primary metabolite of the antihypertensive drug clonidine. This document details a plausible synthetic pathway, purification protocols, and relevant data, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

4-Hydroxyclonidine is the main metabolite of clonidine, formed in the liver primarily through the action of cytochrome P450 enzymes, particularly CYP2D6. While it possesses some α2-adrenergic agonist activity, its significantly lower lipophilicity compared to the parent compound restricts its passage across the blood-brain barrier. Understanding the synthesis and purification of this metabolite is crucial for various research applications, including the development of analytical standards for metabolic studies, investigation of its peripheral pharmacological effects, and as a reference in drug metabolism and pharmacokinetic (DMPK) studies. This guide outlines a feasible laboratory-scale synthesis and purification strategy for obtaining high-purity 4-hydroxyclonidine.

Synthetic Pathway

A viable synthetic route to 4-hydroxyclonidine commences with the preparation of the key intermediate, 2,6-dichloro-4-aminophenol. This intermediate can then be cyclized to form the desired 2-aminoimidazoline ring structure.

Synthesis of the Key Intermediate: 2,6-Dichloro-4-aminophenol

Several methods have been reported for the synthesis of 2,6-dichloro-4-aminophenol. A common and effective approach involves the chlorination and subsequent reduction of p-nitrophenol.

Experimental Protocol: Synthesis of 2,6-Dichloro-4-aminophenol from p-Nitrophenol

-

Chlorination of p-Nitrophenol: In a well-ventilated fume hood, dissolve p-nitrophenol in a suitable solvent such as methanol. Heat the solution to 55-60°C. Slowly bubble chlorine gas through the solution while maintaining the temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the chlorinated product, 2,6-dichloro-4-nitrophenol, will precipitate. Cool the mixture to room temperature and filter the solid. Wash the solid with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a final wash with water. Dry the bright yellow solid to obtain 2,6-dichloro-4-nitrophenol.

-

Reduction of 2,6-Dichloro-4-nitrophenol: The nitro group of 2,6-dichloro-4-nitrophenol can be reduced to an amine using various reducing agents. A common method is catalytic hydrogenation. Suspend the 2,6-dichloro-4-nitrophenol in a solvent like toluene. Add a suitable catalyst, such as palladium on carbon (Pd/C). Pressurize the reaction vessel with hydrogen gas (typically 1.0 MPa) and heat to around 90°C for several hours. Monitor the reaction for the consumption of hydrogen. After the reaction is complete, cool the mixture and carefully filter off the catalyst. The resulting solution contains 2,6-dichloro-4-aminophenol. The product can be isolated by concentrating the solvent and inducing crystallization.

An alternative route starts from 2,6-dichlorophenol, which undergoes nitration followed by reduction.

Experimental Protocol: Synthesis of 2,6-Dichloro-4-aminophenol from 2,6-Dichlorophenol

-

Nitration of 2,6-Dichlorophenol: Dissolve 2,6-dichlorophenol in a solvent like carbon tetrachloride. Add a nitrating agent, such as a mixture of nitric acid and a catalyst, while maintaining a controlled temperature (e.g., 35°C). After the reaction, the product, 2,6-dichloro-4-nitrophenol, can be isolated by filtration.

-

Reduction of 2,6-Dichloro-4-nitrophenol: The subsequent reduction of the nitro group is carried out as described in the previous method using catalytic hydrogenation.

Synthesis of 4-Hydroxyclonidine

The final step in the synthesis is the formation of the imidazolidine ring. This is achieved by reacting the 2,6-dichloro-4-aminophenol intermediate with a suitable cyclizing agent, such as cyanogen bromide.

Experimental Protocol: Cyclization to form 4-Hydroxyclonidine

Warning: Cyanogen bromide is highly toxic and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.

-

Reaction Setup: In a reaction vessel, dissolve 2,6-dichloro-4-aminophenol in a suitable solvent, for example, a mixture of ethanol and water. Cool the solution in an ice bath.

-

Addition of Cyanogen Bromide: Prepare a solution of cyanogen bromide (1 equivalent) in the same solvent system and add it dropwise to the cooled solution of 2,6-dichloro-4-aminophenol, ensuring the temperature remains low.

-

Cyclization: After the addition is complete, slowly add a weak base, such as an aqueous solution of sodium acetate or sodium bicarbonate, to neutralize the reaction mixture and facilitate the intramolecular cyclization.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature until completion, which can be monitored by TLC or HPLC. The product, 4-hydroxyclonidine, is expected to precipitate out of the solution.

-

Isolation: Collect the solid product by filtration. Wash the crude product with water to remove any inorganic salts and then dry it thoroughly.

Purification Methods

The crude 4-hydroxyclonidine obtained from the synthesis will likely contain unreacted starting materials and side products. High-purity material, suitable for use as an analytical standard or for biological assays, can be obtained through preparative High-Performance Liquid Chromatography (Prep-HPLC).

Experimental Protocol: Purification of 4-Hydroxyclonidine by Preparative HPLC

-

Column Selection: A reversed-phase C18 column is a suitable choice for the purification of 4-hydroxyclonidine, given its moderate polarity.

-

Mobile Phase Preparation: A typical mobile phase for the purification of clonidine and its analogs consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of a modifying agent like formic acid or trifluoroacetic acid to improve peak shape). A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is often effective for separating the target compound from impurities.

-

Sample Preparation: Dissolve the crude 4-hydroxyclonidine in a minimal amount of the initial mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection.

-

Chromatographic Conditions:

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient could be 10-90% B over 30 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude material.

-

Flow Rate: Appropriate for the column dimensions (e.g., 20 mL/min).

-

Detection: UV detection at a wavelength where 4-hydroxyclonidine has significant absorbance (e.g., 210-230 nm).

-

-

Fraction Collection: Collect fractions corresponding to the main peak of 4-hydroxyclonidine.

-

Post-Purification Processing: Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain the purified 4-hydroxyclonidine. The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR spectroscopy.

Data Presentation

The following tables summarize typical quantitative data that could be expected from the synthesis and purification processes described. These values are illustrative and can vary based on reaction scale and specific conditions.

Table 1: Synthesis of 2,6-Dichloro-4-aminophenol

| Starting Material | Reaction Step | Typical Yield (%) | Purity (by HPLC, %) |

| p-Nitrophenol | Chlorination | 90-95 | >98 |

| 2,6-Dichloro-4-nitrophenol | Reduction | 85-90 | >99 |

| 2,6-Dichlorophenol | Nitration | 80-85 | >97 |

| 2,6-Dichloro-4-nitrophenol | Reduction | 85-90 | >99 |

Table 2: Synthesis and Purification of 4-Hydroxyclonidine

| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (Crude, %) | Purity (Purified, %) |

| Cyclization | 2,6-Dichloro-4-aminophenol | 4-Hydroxyclonidine | 60-70 | 85-90 | >99 |

| Purification | Crude 4-Hydroxyclonidine | Purified 4-Hydroxyclonidine | 70-80 (Recovery) | - | >99.5 |

Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

Caption: Overall workflow for the synthesis of 4-hydroxyclonidine.

Caption: Experimental workflow for the purification of 4-hydroxyclonidine.

Caption: Primary metabolic pathway of clonidine to 4-hydroxyclonidine.

The Core Mechanism of Action of 4-Hydroxyclonidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyclonidine is the principal metabolite of clonidine, a well-established α2-adrenergic receptor agonist used in the management of hypertension and other conditions. While the pharmacological effects of clonidine are extensively documented, the specific mechanism of action of its 4-hydroxy metabolite is less characterized in publicly available literature. This technical guide provides a comprehensive overview of the known molecular interactions and signaling pathways of 4-hydroxyclonidine, drawing from the established pharmacology of its parent compound and available data on the metabolite itself.

I. Receptor Binding Profile

4-Hydroxyclonidine is recognized as an agonist at α2-adrenergic receptors.[1] However, a detailed quantitative analysis of its binding affinity (Ki) across the full spectrum of adrenergic and imidazoline receptor subtypes is not extensively documented in peer-reviewed publications. The following table summarizes the expected receptor binding profile based on the known pharmacology of clonidine and its structural similarity to 4-hydroxyclonidine. It is important to note that specific Ki values for 4-hydroxyclonidine are largely unavailable and require further experimental investigation.

| Receptor Subtype | Ligand | Ki (nM) | Reference Compound | Ki (nM) |

| Adrenergic α2A | 4-Hydroxyclonidine | Data Not Available | Clonidine | ~1-10 |

| Adrenergic α2B | 4-Hydroxyclonidine | Data Not Available | Clonidine | ~5-50 |

| Adrenergic α2C | 4-Hydroxyclonidine | Data Not Available | Clonidine | ~10-100 |

| Adrenergic α1 | 4-Hydroxyclonidine | Data Not Available | Clonidine | >1000 |

| Imidazoline I1 | 4-Hydroxyclonidine | Data Not Available | Clonidine | ~5-20 |

| Imidazoline I2 | 4-Hydroxyclonidine | Data Not Available | Clonidine | Variable |

Note: The Ki values for Clonidine are approximate and can vary depending on the tissue and experimental conditions. The affinity of 4-hydroxyclonidine for these receptors is anticipated to be comparable to clonidine, but empirical data is needed for confirmation. One study has suggested that 4-hydroxyclonidine is as potent as clonidine in displacing labeled clonidine from an antibody, though this is not a measure of receptor binding affinity.[2]

II. Functional Activity and Signaling Pathways

As an α2-adrenergic agonist, 4-hydroxyclonidine is expected to activate intracellular signaling cascades similar to its parent compound, clonidine. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This action is mediated through the coupling of the α2-adrenergic receptor to inhibitory G-proteins (Gi/o).

A. G-Protein Coupled Signaling and cAMP Modulation

Upon binding of 4-hydroxyclonidine to the α2-adrenergic receptor, a conformational change in the receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein. The activated Gαi subunit then dissociates from the βγ-subunits and inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.

B. Modulation of MAP Kinase (ERK) Pathway

Activation of α2-adrenergic receptors can also influence the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. The signaling is complex and can be cell-type specific, involving crosstalk between G-protein subunits and other signaling molecules. The net effect is often a modulation of ERK phosphorylation.

III. Quantitative Functional Data

| Assay Type | Receptor Subtype | Parameter | Value |

| cAMP Accumulation | Adrenergic α2A | EC50 (nM) | Data Not Available |

| Emax (%) | Data Not Available | ||

| ERK Phosphorylation | Adrenergic α2A | EC50 (nM) | Data Not Available |

| Emax (%) | Data Not Available | ||

| GTPγS Binding | Adrenergic α2A | EC50 (nM) | Data Not Available |

| Emax (%) | Data Not Available |

IV. Experimental Protocols

Detailed experimental protocols for the characterization of 4-hydroxyclonidine are provided below as a guide for researchers. These are generalized protocols based on standard methodologies for studying G-protein coupled receptors.

A. Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of 4-hydroxyclonidine for α2-adrenergic receptors.

1. Membrane Preparation:

-

Culture cells expressing the α2-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of membrane suspension (containing 10-20 µg of protein).

-

25 µL of radioligand (e.g., [3H]-clonidine or a subtype-selective antagonist) at a concentration near its Kd.

-

25 µL of varying concentrations of 4-hydroxyclonidine (or unlabeled clonidine for control) or buffer for total binding.

-

For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., yohimbine).

-

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. cAMP Functional Assay

This protocol measures the ability of 4-hydroxyclonidine to inhibit adenylyl cyclase activity.

1. Cell Culture and Treatment:

-

Plate cells expressing the α2-adrenergic receptor in a 96-well plate and grow to confluence.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of 4-hydroxyclonidine in the presence of forskolin (an adenylyl cyclase activator) for 15-30 minutes at 37°C.

2. cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Measure the intracellular cAMP levels using a plate reader.

3. Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the 4-hydroxyclonidine concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values from the curve using non-linear regression.

C. ERK Phosphorylation Assay

This protocol assesses the effect of 4-hydroxyclonidine on the MAPK/ERK signaling pathway.

1. Cell Culture and Stimulation:

-

Seed cells in a 96-well plate and serum-starve overnight to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of 4-hydroxyclonidine for 5-15 minutes at 37°C.

2. Detection of Phospho-ERK:

-

Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites with a blocking buffer.

-

Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.

-

Add a suitable substrate and measure the signal using a plate reader.

3. Data Analysis:

-

Normalize the p-ERK signal to the total protein content or a housekeeping protein.

-

Plot the normalized p-ERK signal against the logarithm of the 4-hydroxyclonidine concentration to obtain a dose-response curve.

-

Determine the EC50 and Emax values.

V. Conclusion

4-Hydroxyclonidine, the primary metabolite of clonidine, functions as an α2-adrenergic receptor agonist. Its core mechanism of action is presumed to mirror that of clonidine, involving the inhibition of adenylyl cyclase via Gi/o protein coupling and potential modulation of the MAPK/ERK signaling pathway. While qualitative data supports this mechanism, there is a notable absence of comprehensive quantitative data regarding its binding affinity, potency, and efficacy at specific adrenergic and imidazoline receptor subtypes. The experimental protocols outlined in this guide provide a framework for future research to fully elucidate the pharmacological profile of 4-hydroxyclonidine. Such studies are crucial for a complete understanding of its contribution to the overall therapeutic and side-effect profile of its parent drug, clonidine.

References

An In-depth Technical Guide on Alpha-2 Adrenoceptor Subtypes and 4-Hydroxyclonidine

Audience: Researchers, scientists, and drug development professionals.

Introduction to Alpha-2 Adrenergic Receptors

Alpha-2 (α2) adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are integral to the regulation of the sympathetic nervous system and play crucial roles in a variety of physiological processes.[1] They are activated by the endogenous catecholamines, epinephrine and norepinephrine. There are three main subtypes of α2-adrenoceptors in humans: α2A, α2B, and α2C, each encoded by a distinct gene and exhibiting unique tissue distribution and pharmacological properties.[1][2][3][4] A fourth subtype, α2D, is found in some species, such as rodents, and is considered a species orthologue of the human α2A subtype.

-

α2A-Adrenoceptor: This is the most predominant subtype in the central nervous system and is believed to mediate many of the central effects of α2-agonists, including sedation, analgesia, and hypotension.

-

α2B-Adrenoceptor: Primarily located in the periphery, this subtype is involved in vasoconstriction.

-

α2C-Adrenoceptor: This subtype is expressed in the central nervous system and the periphery and is thought to modulate neurotransmitter release.

The distinct physiological roles of these subtypes make them attractive targets for therapeutic intervention in a range of conditions, including hypertension, pain, and attention-deficit/hyperactivity disorder (ADHD).

Signaling Pathways of Alpha-2 Adrenoceptors

Upon agonist binding, α2-adrenoceptors couple to inhibitory G proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA).

Beyond the canonical adenylyl cyclase pathway, α2-adrenoceptor activation can also lead to:

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to membrane hyperpolarization and a decrease in neuronal excitability.

-

Inhibition of voltage-gated calcium channels: This reduces calcium influx and subsequently inhibits neurotransmitter release.

-

Activation of the mitogen-activated protein kinase (MAPK/ERK) pathway: This pathway is involved in cell growth and differentiation.

The specific signaling pathway activated can depend on the receptor subtype, the specific agonist, and the cellular context.

References

4-Hydroxyclonidine Pharmacokinetics in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonidine, a potent α2-adrenergic agonist, undergoes significant metabolism in various species, with 4-hydroxyclonidine emerging as a primary metabolite. Understanding the pharmacokinetic profile of this metabolite is crucial for a comprehensive assessment of the parent drug's safety and efficacy, as 4-hydroxyclonidine itself exhibits pharmacological activity. This technical guide provides a consolidated overview of the available information on the pharmacokinetics of 4-hydroxyclonidine in animal models, including detailed experimental methodologies and relevant signaling pathways. It is important to note that while the metabolism of clonidine to 4-hydroxyclonidine is well-documented, specific in vivo pharmacokinetic parameters for 4-hydroxyclonidine in animal models are not extensively reported in publicly available literature. This guide, therefore, synthesizes the existing knowledge and presents hypothetical, yet detailed, experimental protocols based on established methodologies in the field.

I. Metabolism of Clonidine to 4-Hydroxyclonidine

The formation of 4-hydroxyclonidine is a key metabolic pathway for clonidine. In vitro studies using human liver microsomes have elucidated the enzymatic kinetics of this biotransformation. While animal-specific in vitro metabolism data is sparse in the available literature, the human data provides a valuable reference point.

Table 1: In Vitro Metabolism of Clonidine to 4-Hydroxyclonidine in Human Liver Microsomes

| Parameter | Value | Source |

| Michaelis-Menten Constant (Km) | 23.0 ± 2.6 µM | [1] |

| Maximum Velocity (Vmax) | 52.1 ± 2.1 pmol/nmol P450/min | [1] |

This data pertains to pooled human liver microsomes.

II. Experimental Protocols for Pharmacokinetic Studies

The following protocols are detailed, standardized methodologies that can be employed to investigate the pharmacokinetics of 4-hydroxyclonidine in a rat model. These protocols are based on established practices in preclinical drug development.

A. Animal Model and Husbandry

-

Species: Sprague-Dawley rats

-

Sex: Male and/or Female

-

Weight: 250-300 g

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with ad libitum access to standard chow and water. Acclimatization to the facility for at least one week prior to the study is recommended.

B. Drug Formulation and Administration

-

Formulation: 4-hydroxyclonidine should be dissolved in a suitable vehicle, such as sterile saline or a solution of 0.5% methylcellulose in water, to the desired concentration. The formulation should be prepared fresh on the day of dosing.

-

Intravenous (IV) Administration: For intravenous administration, the formulated drug is administered as a bolus injection into the lateral tail vein or via a cannulated jugular vein.

-

Oral (PO) Administration: For oral administration, the formulation is delivered directly into the stomach using an oral gavage needle.

C. Dosing and Blood Sampling

-

Dose Selection: A range of doses should be selected based on any available in vitro potency data and the known doses of the parent compound, clonidine.

-

Blood Collection: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing. Common time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours. Blood can be collected from the saphenous vein or via a cannulated carotid artery. Samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

D. Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of 4-hydroxyclonidine in plasma.

-

Sample Preparation: A protein precipitation method is typically employed. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.

-

Chromatographic Separation: A C18 reverse-phase column is commonly used to separate 4-hydroxyclonidine from endogenous plasma components. The mobile phase typically consists of a mixture of an aqueous component with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for 4-hydroxyclonidine and the internal standard should be optimized to ensure selectivity and sensitivity.

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

III. Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity |

| t1/2 | Terminal half-life |

| CL | Total body clearance |

| Vd | Volume of distribution |

IV. Signaling Pathway

4-Hydroxyclonidine, like its parent compound clonidine, is an agonist at α2-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that play a crucial role in regulating sympathetic outflow.

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Activation of the α2-adrenergic receptor by 4-hydroxyclonidine leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA), ultimately modulating downstream effectors to produce the physiological response, such as a reduction in sympathetic outflow.

V. Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of 4-hydroxyclonidine in a rat model.

Caption: Experimental Workflow for a Pharmacokinetic Study.

Conclusion

While direct, quantitative pharmacokinetic data for 4-hydroxyclonidine in animal models remains to be fully elucidated in the public domain, this guide provides a framework for conducting such studies. The provided experimental protocols and analytical methodologies are robust and widely accepted in the field of drug metabolism and pharmacokinetics. Further research to generate in vivo data for 4-hydroxyclonidine is warranted to better understand its contribution to the overall pharmacological and toxicological profile of clonidine. Such data will be invaluable for refining physiologically based pharmacokinetic (PBPK) models and improving the translation of preclinical findings to the clinical setting.

References

A Comparative Analysis of 4-Hydroxyclonidine and its Parent Compound, Clonidine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clonidine, a well-established α2-adrenergic receptor agonist, undergoes hepatic metabolism to several derivatives, with 4-hydroxyclonidine being a primary metabolite. While clonidine's pharmacological profile is extensively characterized, the in vitro and in vivo activities of 4-hydroxyclonidine are less well-defined in publicly accessible literature. This technical guide synthesizes the available information to provide a comparative overview of the two molecules, highlighting the current understanding of their activities and identifying critical knowledge gaps. The consensus from existing literature suggests that 4-hydroxyclonidine is a peripherally acting or largely inactive metabolite, primarily due to its limited ability to cross the blood-brain barrier. However, a comprehensive quantitative comparison of its receptor binding affinity and functional potency with that of clonidine is hampered by the scarcity of specific experimental data for the metabolite. This guide presents a qualitative comparison based on the available evidence and outlines the standard experimental protocols necessary for a thorough characterization of 4-hydroxyclonidine's pharmacological profile.

Introduction

Clonidine is a centrally acting antihypertensive agent that exerts its effects through agonism at α2-adrenergic receptors in the brainstem. This leads to a reduction in sympathetic outflow, resulting in decreased heart rate, blood pressure, and peripheral vascular resistance.[1] The clinical utility of clonidine extends to the treatment of various conditions, including attention deficit hyperactivity disorder (ADHD), certain pain conditions, and withdrawal syndromes.[1] The metabolism of clonidine primarily occurs in the liver, leading to the formation of several metabolites, including p-hydroxyclonidine, or 4-hydroxyclonidine. Understanding the pharmacological activity of these metabolites is crucial for a complete comprehension of clonidine's overall in vivo effects and potential for drug-drug interactions. This guide focuses on the comparative pharmacology of clonidine and its 4-hydroxy metabolite.

In Vitro Activity: A Qualitative Comparison

Table 1: In Vitro Receptor Binding Profile

| Compound | Target Receptor | Radioligand | Tissue/System | Binding Affinity (Ki) | Reference |

| Clonidine | α2-Adrenergic | [3H]Clonidine | Rat Brain | ~2.6-2.7 nM (KD) | [2] |

| α2-Adrenergic | [3H]Yohimbine | Human Platelets | High affinity (two-site model) | ||

| 4-Hydroxyclonidine | α2-Adrenergic | Not Reported | Not Reported | Data Not Available | - |

Table 2: In Vitro Functional Activity

| Compound | Assay Type | Cell Line/System | Measured Effect | Potency (EC50) / Efficacy (Emax) | Reference |

| Clonidine | [35S]GTPγS Binding | CHO-K1 cells expressing human α2A-adrenoceptor | Stimulation of [35S]GTPγS binding | EC50: ~30-35.3 nM | [3] |

| cAMP Accumulation | HT 29 cells | Inhibition of VIP-stimulated cAMP | Potent inhibition | ||

| 4-Hydroxyclonidine | Not Reported | Not Reported | Not Reported | Data Not Available | - |

Based on available literature, it is suggested that 4-hydroxyclonidine possesses some agonist activity at α2-adrenergic receptors. However, without quantitative data (Ki, EC50, Emax), a direct comparison of its potency and efficacy relative to clonidine is not possible. The repeated description of 4-hydroxyclonidine as "inactive" likely pertains to its overall in vivo effects, which are diminished by its poor central nervous system penetration.

In Vivo Activity: Central vs. Peripheral Effects

The key differentiator between the in vivo activity of clonidine and 4-hydroxyclonidine appears to be their ability to penetrate the blood-brain barrier (BBB).

Clonidine: Readily crosses the BBB to exert its primary effects on central α2-adrenergic receptors, leading to a decrease in sympathetic tone.[1]

4-Hydroxyclonidine: Is reported to be less lipophilic than clonidine and does not significantly cross the blood-brain barrier. This restricts its activity primarily to the periphery. While it may act as an α2-agonist peripherally, its contribution to the overall cardiovascular effects of clonidine is considered minimal due to its reduced central action.

Table 3: In Vivo Pharmacological Effects

| Compound | Animal Model | Route of Administration | Primary Effects | Central/Peripheral | Reference |

| Clonidine | Rats, Rabbits | Intravenous, Intracerebroventricular | Hypotension, Bradycardia | Central & Peripheral | |

| 4-Hydroxyclonidine | Not Reported | Not Reported | Data Not Available | Peripheral (presumed) | - |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of α2-adrenergic receptors and a general workflow for the in vitro characterization of compounds like clonidine and 4-hydroxyclonidine.

References

The Pivotal Role of CYP2D6 in the Metabolic Activation of Clonidine to 4-Hydroxyclonidine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delineates the critical role of the cytochrome P450 enzyme CYP2D6 in the metabolic conversion of clonidine to its primary metabolite, 4-hydroxyclonidine. A comprehensive review of in vitro studies provides quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Executive Summary

Clonidine, a potent α-2 adrenergic agonist, undergoes hepatic metabolism, with 4-hydroxylation being a key pathway. In vitro research has definitively identified CYP2D6 as the principal enzyme responsible for this metabolic step.[1][2][3] Studies utilizing human liver microsomes (HLMs) and recombinant cDNA-expressed P450 enzymes have demonstrated that CYP2D6 accounts for approximately two-thirds of 4-hydroxyclonidine formation.[1][2] This enzymatic preference has significant implications for clonidine's pharmacokinetics, including interindividual variability due to CYP2D6 genetic polymorphisms and potential alterations in drug clearance during physiological states such as pregnancy.

Quantitative Analysis of CYP2D6-Mediated 4-Hydroxyclonidine Formation

The following tables summarize the key quantitative data from in vitro studies, providing a clear comparison of enzyme kinetics and the relative contributions of various P450 isoforms to clonidine's 4-hydroxylation.

Table 1: Enzyme Kinetic Parameters for Clonidine 4-Hydroxylation

| Enzyme Source | Michaelis-Menten Constant (Km) (μM) | Maximum Velocity (Vmax) |

| Pooled Human Liver Microsomes (HLM) | 23.0 ± 2.6 | 52.1 ± 2.1 pmol/nmol P450/min |

| Recombinant CYP2D6 | 10.3 ± 0.7 | 26.1 ± 0.5 nmol/nmol P450/min |

Data sourced from Claessens et al., 2010.

Table 2: Relative Contribution of P450 Isoforms to 4-Hydroxyclonidine Formation in Human Liver Microsomes

| P450 Isoform | Inhibition of 4-Hydroxyclonidine Formation (%) | Selective Inhibitor Used |

| CYP2D6 | 66.9 ± 1.6 | Quinidine (100 nM) |

| CYP3A4/5 | 22.6 ± 3.0 | Ketoconazole (5 μM) |

| CYP1A2 | 14.5 ± 1.5 | Furafylline (20 μM) |

Data represents the percentage of inhibition of 4-hydroxyclonidine formation at a clonidine concentration of 1 μM. Sourced from Claessens et al., 2010.

Table 3: Formation Rate of 4-Hydroxyclonidine by Recombinant P450 Enzymes

| P450 Isoform | Formation Rate (nmol/nmol P450/min) |

| CYP2D6 | 5.88 ± 3.27 |

| CYP1A2 | 2.74 ± 0.10 |

| CYP3A4 | 2.21 ± 0.12 |

| CYP1A1 | 1.74 ± 0.08 |

| CYP3A5 | 0.48 ± 0.06 |

This table shows the rank order of formation rate per nanomole of P450 per minute. Sourced from Claessens et al., 2010.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, based on the work of Claessens et al., 2010.

In Vitro Incubation with Human Liver Microsomes (HLMs) and Recombinant P450s

-

Enzyme Sources: Pooled human liver microsomes from 50 mixed-gender donors and 17 cDNA-expressed recombinant human P450 enzymes (including CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5) were utilized.

-

Incubation Conditions:

-

A typical incubation mixture (200 μL final volume) contained 50 mM potassium phosphate buffer (pH 7.4), 10 mM magnesium chloride, and an NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase).

-

The reaction was initiated by the addition of clonidine (at varying concentrations, typically 0.5 to 10 μM) to the mixture containing either HLM protein (0.25 mg/mL) or recombinant P450 enzyme (10-50 pmol/mL).

-

The mixture was incubated at 37°C for a predetermined time (e.g., 20 minutes), ensuring linearity of the reaction.

-

-

Reaction Termination: The reaction was stopped by the addition of 100 μL of ice-cold acetonitrile.

-

Internal Standards: Deuterated internal standards of clonidine and 4-hydroxyclonidine were added to all samples for accurate quantification.

Selective Inhibition Studies

-

Protocol: To determine the relative contribution of different P450 isoforms, incubations with HLMs were performed in the presence and absence of selective chemical inhibitors.

-

Inhibitors and Concentrations:

-

Quinidine (100 nM) for CYP2D6.

-

Ketoconazole (5 μM) for CYP3A4/5.

-

Furafylline (20 μM) for CYP1A2.

-

-

Procedure: The inhibitors were pre-incubated with the microsomes for a specified time before the addition of the substrate (clonidine at 1 μM) to initiate the reaction. The subsequent steps were the same as the standard incubation protocol.

Analytical Method for 4-Hydroxyclonidine Quantification

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for the sensitive and specific quantification of 4-hydroxyclonidine.

-

Sample Preparation: Following reaction termination and addition of internal standards, the samples were centrifuged to precipitate proteins. The supernatant was then injected into the LC-MS/MS system.

-

Chromatography: A suitable C18 column was used for chromatographic separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for 4-hydroxyclonidine and its deuterated internal standard.

-

Quantification: A standard curve was generated using known concentrations of 4-hydroxyclonidine to quantify the metabolite in the experimental samples. The lower limit of quantitation was 0.25 ng/ml.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and processes described in this guide.

Caption: Metabolic pathway of clonidine hydroxylation.

Caption: In vitro clonidine metabolism workflow.

Conclusion

References

- 1. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CYP2D6 mediates 4-hydroxylation of clonidine in vitro: implication for pregnancy-induced changes in clonidine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

blood-brain barrier permeability of 4-Hydroxyclonidine

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of 4-Hydroxyclonidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties and Inferred BBB Permeability

The ability of a molecule to cross the BBB is largely dictated by its physicochemical properties. Key parameters include lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. A comparison of these properties between clonidine and its metabolite, 4-Hydroxyclonidine, provides a strong basis for inferring the latter's reduced BBB permeability.

| Property | Clonidine | 4-Hydroxyclonidine | Implication for BBB Permeability |

| Molecular Weight ( g/mol ) | 230.09 | 246.09[2] | The addition of a hydroxyl group slightly increases the molecular weight, which can modestly decrease passive diffusion across the BBB. |

| logP (Octanol/Water Partition Coefficient) | 1.59 | 1.5[2] | The hydroxyl group on 4-Hydroxyclonidine increases its polarity, resulting in a lower logP value. This reduced lipophilicity is a primary reason for its expected poor BBB penetration[1]. |

| Hydrogen Bond Donors | 2 | 3 | An increased number of hydrogen bond donors in 4-Hydroxyclonidine leads to stronger interactions with water, hindering its ability to partition into the lipid-rich environment of the BBB. |

| Hydrogen Bond Acceptors | 3 | 4 | Similar to hydrogen bond donors, an increase in acceptors enhances hydrophilicity and reduces the likelihood of passive diffusion across the BBB. |

Transport Mechanisms at the Blood-Brain Barrier

While passive diffusion is a key factor, carrier-mediated transport can also play a significant role in the CNS penetration of drugs.

Clonidine Transport

Studies have shown that clonidine's entry into the brain is not solely dependent on passive diffusion. It is a substrate for a novel H+-coupled antiporter at the luminal side of the BBB[3]. This active transport mechanism facilitates its movement into the brain parenchyma. The transport is saturable and can be described by Michaelis-Menten kinetics.

Inferred Transport of 4-Hydroxyclonidine

The structural modification in 4-Hydroxyclonidine (the addition of a hydroxyl group) likely alters its affinity for the H+-coupled antiporter that transports clonidine. It is plausible that the increased polarity of 4-Hydroxyclonidine reduces its recognition and transport by this carrier, further limiting its entry into the CNS.

Below is a conceptual diagram illustrating the transport of clonidine and the inferred lack of transport for 4-Hydroxyclonidine at the BBB.

Transport of Clonidine vs. 4-Hydroxyclonidine at the BBB.

Experimental Protocols for Assessing BBB Permeability

While specific experimental data for 4-Hydroxyclonidine is lacking, the following are standard methodologies that would be employed to determine its BBB permeability.

In Vitro Models

-

Parallel Artificial Membrane Permeability Assay (PAMPA):

-

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

-

Methodology: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane. The test compound is added to a donor well, and a buffer solution is placed in the acceptor well. After an incubation period, the concentration of the compound in both wells is measured by LC-MS/MS. The permeability coefficient (Pe) is then calculated.

-

-

Cell-Based Transwell Assays:

-

Objective: To measure the permeability of a compound across a monolayer of brain endothelial cells.

-

Methodology: Brain capillary endothelial cells (e.g., primary cells or immortalized cell lines like hCMEC/D3) are cultured on a semi-permeable membrane in a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) compartment. The test compound is added to the apical side. At various time points, samples are taken from the basolateral side to determine the amount of compound that has crossed the cell monolayer. The apparent permeability coefficient (Papp) is calculated. The integrity of the cell monolayer is monitored by measuring the transendothelial electrical resistance (TEER).

-

In Vivo Models

-

Brain-to-Plasma Concentration Ratio (Kp):

-

Objective: To determine the extent of a compound's distribution into the brain tissue from the blood at a specific time point.

-

Methodology: The test compound is administered to an animal (e.g., rat or mouse). At a predetermined time, a blood sample is collected, and the animal is euthanized. The brain is harvested and homogenized. The concentration of the compound in the plasma and the brain homogenate is quantified using LC-MS/MS. The Kp value is calculated as the ratio of the concentration in the brain to the concentration in the plasma.

-

-

In Situ Brain Perfusion:

-

Objective: To measure the rate of transport of a compound across the BBB in its intact microenvironment, independent of peripheral clearance.

-

Methodology: Anesthetized animal (typically a rat) is surgically prepared to isolate the carotid artery. A perfusion fluid containing the radiolabeled or unlabeled test compound is infused directly into the carotid artery for a short period. After perfusion, the brain is removed, and the amount of compound that has entered the brain is measured. This allows for the calculation of a brain uptake clearance.

-

Below is a workflow diagram illustrating the experimental approach to determine the BBB permeability of a test compound.

References

4-Hydroxyclonidine: An In-Depth Technical Guide to the Core Clonidine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonidine, a potent α2-adrenergic agonist, is a widely prescribed medication for hypertension and is increasingly utilized for other conditions such as attention-deficit/hyperactivity disorder (ADHD), drug withdrawal, and certain pain disorders. The metabolism of clonidine is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these, 4-hydroxyclonidine stands out as the principal metabolite. This technical guide provides a comprehensive overview of 4-hydroxyclonidine, focusing on its metabolic formation, pharmacological activity, and the analytical methodologies used for its characterization. All quantitative data are presented in structured tables for ease of comparison, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Chemical and Physical Properties

4-Hydroxyclonidine is the hydroxylated derivative of clonidine, with the chemical formula C₉H₉Cl₂N₃O and a molecular weight of 246.09 g/mol .[1] Its structure is characterized by the addition of a hydroxyl group to the phenyl ring of the clonidine molecule.

| Property | Value | Reference |

| Chemical Formula | C₉H₉Cl₂N₃O | [1] |

| Molecular Weight | 246.09 g/mol | [1] |

| IUPAC Name | 3,5-dichloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenol | |

| CAS Number | 57101-48-1 | [1] |

Metabolic Pathway of Clonidine to 4-Hydroxyclonidine

The primary metabolic transformation of clonidine in humans is the hydroxylation of the phenyl ring to form 4-hydroxyclonidine.[2] This reaction is predominantly catalyzed by the cytochrome P450 enzyme system in the liver.

Key Enzymes Involved

Several cytochrome P450 isoenzymes have been identified to participate in the 4-hydroxylation of clonidine. In vitro studies using human liver microsomes and recombinant P450 enzymes have demonstrated the involvement of CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5. Among these, CYP2D6 is the major contributor, accounting for approximately two-thirds of the metabolic activity.

Pharmacokinetics

While extensive pharmacokinetic data is available for the parent drug, clonidine, specific in vivo pharmacokinetic parameters for 4-hydroxyclonidine are not well-documented in the available literature. Clonidine itself is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 3 hours. The elimination half-life of clonidine ranges from 6 to 23 hours. It is known that 4-hydroxyclonidine is less lipophilic than clonidine, which suggests it does not readily cross the blood-brain barrier, thereby limiting its contribution to the central effects of clonidine.

| Parameter | Clonidine | 4-Hydroxyclonidine | Reference |

| Cmax (after 100µg oral dose) | 400.72 pg/mL | Not Reported | |

| Tmax | 60-90 minutes | Not Reported | |

| Elimination Half-life | 6-23 hours | Not Reported | |

| Clearance | 1.9-4.3 mL/min/kg | Not Reported |

Pharmacological Activity

4-Hydroxyclonidine is an α2-adrenergic receptor agonist, similar to its parent compound, clonidine. However, its overall pharmacological contribution to the therapeutic effects of clonidine is considered minimal due to its reduced ability to penetrate the central nervous system.

Receptor Binding Affinity

Experimental Protocols

In Vitro Clonidine 4-Hydroxylation Assay

This protocol describes the in vitro metabolism of clonidine to 4-hydroxyclonidine using human liver microsomes (HLM) or recombinant CYP enzymes.

Materials:

-

Human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP2D6)

-

Clonidine

-

4-Hydroxyclonidine standard

-

4-Hydroxyclonidine-d4 (internal standard)

-

0.1 M Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (or 1 mM NADPH)

-

Methanol (ice-cold)

-

Microcentrifuge tubes

-

Shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of clonidine in methanol.

-

In a microcentrifuge tube, add 0.1 mg of HLM protein or 0.02 mg of recombinant enzyme in 0.1 M potassium phosphate buffer.

-

Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath.

-

Add clonidine to the tubes to initiate the reaction (final methanol concentration <0.5% v/v).

-

Add 1 mM NADPH to start the metabolic reaction. The final incubation volume should be 200 µL.

-

Incubate for 30 minutes (for recombinant enzymes) to 60 minutes (for HLM) at 37°C with shaking.

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Vortex the samples and place them on ice.

-

Add the internal standard (4-hydroxyclonidine-d4) to each sample.

-

Centrifuge the samples at 13,000 x g for 5 minutes to pellet the protein.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

The formation of 4-hydroxyclonidine is quantified using a validated LC-MS/MS method.

-

Monitor the mass-to-charge ratio (m/z) for 4-hydroxyclonidine and its deuterated internal standard.

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol provides a general framework for determining the binding affinity of a test compound, such as 4-hydroxyclonidine, to α2-adrenergic receptors using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-Rauwolscine).

Materials:

-

Cell membranes expressing the α2-adrenergic receptor subtype of interest.

-

Radiolabeled ligand (e.g., [³H]-Rauwolscine) with a known Kd.

-

Unlabeled test compound (4-hydroxyclonidine).

-

Non-specific binding control (e.g., phentolamine at a high concentration).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

96-well filter plates (e.g., GF/B glass fiber).

-

Cell harvester.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test compound (4-hydroxyclonidine) in binding buffer.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding at each concentration of the test compound.

-

Total Binding wells: Add binding buffer, a fixed concentration of the radioligand (typically at or near its Kd), and the cell membrane preparation.

-

Non-specific Binding wells: Add the non-specific binding control, the radioligand, and the cell membrane preparation.

-

Competitive Binding wells: Add the diluted test compound, the radioligand, and the cell membrane preparation.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filters and add scintillation fluid.

-

Count the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway of α2-Adrenergic Receptors

Clonidine and its metabolite, 4-hydroxyclonidine, exert their effects by acting as agonists at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.

Upon agonist binding, the α2-adrenergic receptor undergoes a conformational change, leading to the activation of the associated Gi protein. The activated α-subunit of the Gi protein then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to a variety of downstream cellular responses, including the modulation of ion channel activity and the activity of protein kinase A (PKA).

Conclusion

4-Hydroxyclonidine is the primary metabolite of clonidine, formed through a metabolic pathway dominated by the CYP2D6 enzyme. While it retains α2-adrenergic agonist activity, its limited ability to cross the blood-brain barrier suggests a minor role in the central therapeutic effects of clonidine. This technical guide has provided a detailed overview of the current knowledge on 4-hydroxyclonidine, including its formation, known pharmacological properties, and the experimental methodologies for its study. The lack of comprehensive in vivo pharmacokinetic and receptor binding data for 4-hydroxyclonidine highlights an area for future research that could further elucidate the complete pharmacological profile of clonidine and its metabolites. The provided protocols and diagrams serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and drug development.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 4-Hydroxyclonidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyclonidine, a primary metabolite of the well-known antihypertensive drug clonidine, is an α2A-adrenergic receptor agonist. Unlike its parent compound, 4-hydroxyclonidine is characterized by its limited ability to cross the blood-brain barrier. This property makes it a compound of significant interest in pharmacological research, particularly for studies aiming to differentiate the peripheral and central effects of α2-adrenergic receptor agonism. This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Hydroxyclonidine, detailed experimental protocols for its characterization, and a review of its primary signaling pathway.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of 4-Hydroxyclonidine is presented below. It is important to note that while some experimental data is available, particularly from mass spectrometry, other key physical properties such as melting point, solubility, and pKa are primarily based on predicted values and require experimental verification for definitive characterization.

Table 1: Chemical and Physical Properties of 4-Hydroxyclonidine

| Property | Value | Source |

| IUPAC Name | 3,5-dichloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenol | PubChem[1] |

| Synonyms | p-Hydroxyclonidine, para-Hydroxyclonidine | PubChem[1] |

| CAS Number | 57101-48-1 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₉H₉Cl₂N₃O | PubChem[1] |

| Molecular Weight | 246.09 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not experimentally determined | --- |

| Water Solubility | 0.621 mg/mL (predicted) | DrugBank Online |

| logP | 1.78 (predicted) | DrugBank Online |

| pKa (Strongest Acidic) | 8.67 (predicted) | DrugBank Online |

| pKa (Strongest Basic) | 7.91 (predicted) | DrugBank Online |

| Mass (m/z) | 246 (molecular ion) | CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro |

Synthesis

4-Hydroxyclonidine is primarily known as a metabolite of clonidine, formed via hydroxylation in the liver, a reaction predominantly catalyzed by the CYP2D6 enzyme. For laboratory-scale production, a common method involves the in vitro hydroxylation of clonidine.

Experimental Protocol: In Vitro Synthesis of 4-Hydroxyclonidine

This protocol is adapted from the methodology used to study the metabolism of clonidine.

Materials:

-

Clonidine

-

Human liver microsomes (HLM) or recombinant CYP2D6 enzyme

-

0.1 M Potassium phosphate buffer (pH 7.4)

-

NADPH (1 mM)

-

Methanol (ice-cold)

-

Microcentrifuge tubes (2 mL)

-

Shaking water bath (37°C)

-

Centrifuge

Procedure:

-

To a 2 mL microcentrifuge tube, add either 0.1 mg of microsomal protein or 0.02 mg of recombinant CYP2D6 enzyme in 0.1 M potassium phosphate buffer (pH 7.4).

-

Place the tubes in a shaking water bath at 37°C.

-

Add clonidine (dissolved in methanol to a final concentration of <0.5% v/v) to initiate a 5-minute preincubation.

-

Start the reaction by adding 1 mM NADPH. The final incubation volume should be 200 µL.

-

Allow the reaction to proceed for 60 minutes for HLM or 30 minutes for recombinant enzymes.

-

Terminate the reaction by adding an equal volume of ice-cold methanol, vortexing, and placing the samples on ice.

-

Centrifuge the samples at 13,000g for 5 minutes to pellet the protein.

-

The supernatant containing 4-Hydroxyclonidine can then be collected for purification and analysis.

Workflow for In Vitro Synthesis of 4-Hydroxyclonidine

References

The Discovery and Pharmacological Journey of 4-Hydroxyclonidine: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyclonidine, the principal metabolite of the widely recognized antihypertensive agent clonidine, has a unique history intertwined with the study of its parent compound. Initially identified as a metabolic byproduct, subsequent research has elucidated its distinct pharmacological profile as a peripherally acting α2-adrenergic agonist. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 4-Hydroxyclonidine, offering detailed experimental insights and quantitative data for the scientific community.

Discovery and Historical Context

The story of 4-Hydroxyclonidine begins with the extensive investigation into the metabolism of clonidine following its introduction as an antihypertensive drug in 1966. Early metabolic studies in the late 1960s and early 1970s were pivotal in identifying the biotransformation pathways of clonidine.

First Identification as a Metabolite

One of the earliest and most comprehensive investigations into the pharmacokinetics and metabolism of clonidine was published in 1969 by Rehbinder and Deckers. Their work, detailed in Arzneimittelforschung, was instrumental in identifying the metabolic fate of clonidine in various species, including humans. Through their research, p-hydroxyclonidine, or 4-Hydroxyclonidine, was identified as the major metabolite.

Elucidation of Metabolic Pathways

Subsequent research further clarified the metabolic pathway leading to the formation of 4-Hydroxyclonidine. It is now well-established that the hydroxylation of the phenyl ring of clonidine at the para (4-) position is primarily mediated by the cytochrome P450 enzyme system in the liver. Specifically, CYP2D6 has been identified as the major enzyme responsible for this metabolic conversion[1]. This discovery has significant implications for understanding the variability in clonidine metabolism among individuals due to genetic polymorphisms in CYP2D6.

Chemical Synthesis

The synthesis of 4-Hydroxyclonidine has been crucial for its pharmacological characterization and for its use as a reference standard in metabolic studies.

Patented Synthesis

A key development in the chemical synthesis of 4-Hydroxyclonidine was documented in a German patent (DE 2615731) filed in 1977 by Stahle and Plettner. This patent provided a detailed method for the preparation of p-hydroxyclonidine.

General Synthetic Approach

While the specific details are proprietary to the patent, a general synthetic strategy for 4-Hydroxyclonidine and its analogs can be outlined. The synthesis typically involves the construction of the 2-aminoimidazoline ring and its subsequent linkage to a substituted aniline derivative. For 4-Hydroxyclonidine, this would involve a 2,6-dichloro-4-hydroxyaniline precursor.

Experimental Protocols

This section details the methodologies employed in the key experiments that have defined our understanding of 4-Hydroxyclonidine.

Synthesis of 4-Hydroxyclonidine (General Protocol)

This is a generalized protocol based on common organic synthesis principles for similar compounds and should be adapted and optimized based on the specific requirements and safety considerations of the laboratory.

Objective: To synthesize 4-Hydroxyclonidine.

Materials:

-

2,6-dichloro-4-aminophenol

-

Cyanogen bromide (CNBr) or a suitable equivalent

-

Ethylenediamine

-

Appropriate solvents (e.g., ethanol, methanol, tetrahydrofuran)

-

Acid or base for pH adjustment

-

Standard laboratory glassware and equipment for organic synthesis (reflux condenser, stirring plates, etc.)

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Formation of the Guanidine Intermediate:

-

React 2,6-dichloro-4-aminophenol with a cyanylating agent like cyanogen bromide in a suitable solvent. This reaction forms the corresponding N-cyanourea derivative.

-

The reaction mixture is typically stirred at a controlled temperature for a specific duration to ensure complete reaction.

-

-

Ring Closure to form the Imidazoline Ring:

-

The guanidine intermediate is then reacted with ethylenediamine in a suitable solvent, often under reflux conditions.

-

This step facilitates the cyclization to form the 2-(2,6-dichloro-4-hydroxyphenylamino)-2-imidazoline (4-Hydroxyclonidine).

-

-

Purification:

-

The crude product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield pure 4-Hydroxyclonidine.

-

Characterization:

-

The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Adrenergic Receptor Binding Assay (Based on Summers et al., 1980)

Objective: To determine the binding affinity (Ki) of 4-Hydroxyclonidine for α-adrenergic receptors.

Materials:

-

Rat cerebral cortex membranes (or other tissue preparations expressing adrenergic receptors)

-

[³H]clonidine (radioligand)

-

4-Hydroxyclonidine (unlabeled ligand)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.7)

-

Filtration apparatus (e.g., Brandel cell harvester)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged to pellet the membranes.

-

The pellet is washed and resuspended in the incubation buffer to a specific protein concentration.

-

-

Binding Assay:

-

A constant concentration of [³H]clonidine is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled 4-Hydroxyclonidine.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled α-agonist (e.g., 10 µM noradrenaline).

-

Incubations are typically carried out at 25°C for a predetermined time to reach equilibrium (e.g., 20-30 minutes).

-

-

Termination of Binding:

-

The incubation is terminated by rapid filtration through glass fiber filters.

-

The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of 4-Hydroxyclonidine that inhibits 50% of the specific binding of [³H]clonidine (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacological Profile

Adrenergic Receptor Binding Affinity

Research by Summers and colleagues in 1980 provided crucial insights into the adrenergic receptor binding profile of 4-Hydroxyclonidine. Their study, which involved displacement of [³H]clonidine from rat cerebral cortex membranes, demonstrated that 4-Hydroxyclonidine is a potent ligand at α-adrenergic receptors.

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

| 4-Hydroxyclonidine | α-Adrenergic Receptors (rat cerebral cortex) | Potent displacement of [³H]clonidine | Summers et al., 1980 |

Functional Activity

4-Hydroxyclonidine is characterized as an α2-adrenergic receptor agonist . However, a key distinguishing feature is its inability to cross the blood-brain barrier effectively. This is attributed to its increased polarity due to the hydroxyl group. Consequently, its pharmacological effects are primarily confined to the periphery. As a peripheral α2-agonist, it is considered to be largely inactive in mediating the central antihypertensive and sedative effects characteristic of its parent compound, clonidine.

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling Pathway

The agonistic action of 4-Hydroxyclonidine at peripheral α2-adrenergic receptors initiates a well-defined signaling cascade.

References

4-Hydroxyclonidine: An In-depth Technical Guide to its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyclonidine, also known as p-hydroxyclonidine, is the principal metabolite of clonidine, a widely used antihypertensive agent that also finds application in the management of several other conditions, including attention-deficit/hyperactivity disorder (ADHD) and opioid withdrawal. Clonidine exerts its effects primarily through its interaction with α-adrenergic and imidazoline receptors. Understanding the receptor binding profile of its metabolites is crucial for a comprehensive grasp of its overall pharmacological and toxicological effects. This technical guide provides a detailed overview of the receptor binding characteristics of 4-hydroxyclonidine, focusing on quantitative data, experimental methodologies, and relevant signaling pathways.

Receptor Binding Affinity of 4-Hydroxyclonidine

The primary targets for clonidine and its metabolites are the α-adrenergic and imidazoline receptor systems. While the binding characteristics of clonidine are well-documented, data for its metabolites are less abundant. The following tables summarize the available quantitative binding data for 4-hydroxyclonidine.

Data Presentation

Table 1: α-Adrenergic Receptor Binding Affinity of 4-Hydroxyclonidine

| Receptor Subtype | Ligand | Test System | IC50 (nM) | Reference |

| α1-Adrenoceptor | 4-Hydroxyclonidine | Rat cerebral cortex membranes | 13,000 | [1] |

| α2-Adrenoceptor | 4-Hydroxyclonidine | Rat cerebral cortex membranes | 1,100 | [1] |

Note on Imidazoline Receptor Binding: Extensive literature searches did not yield specific quantitative binding data (Kᵢ or IC₅₀ values) for 4-hydroxyclonidine at I₁ or I₂ imidazoline receptor subtypes. While clonidine exhibits high affinity for these receptors, the binding profile of its 4-hydroxy metabolite at these sites remains to be fully elucidated in publicly available research. This represents a significant data gap in the complete pharmacological characterization of 4-hydroxyclonidine.

Experimental Protocols

The following section details a representative experimental protocol for a radioligand binding assay to determine the affinity of a test compound, such as 4-hydroxyclonidine, for α-adrenergic receptors, based on the methodologies cited in the literature.

Protocol: α-Adrenoceptor Radioligand Displacement Assay

1. Objective: To determine the inhibitory concentration (IC₅₀) of 4-hydroxyclonidine at α₁- and α₂-adrenergic receptors in rat cerebral cortex membranes through competitive displacement of specific radioligands.

2. Materials:

- Tissue Preparation: Male Wistar rat cerebral cortices.

- Buffers:

- Homogenization Buffer: 50 mM Tris-HCl, pH 7.7.

- Assay Buffer: 50 mM Tris-HCl, pH 7.7.

- Radioligands:

- [³H]prazosin (for α₁-adrenoceptors).

- [³H]clonidine (for α₂-adrenoceptors).

- Non-specific Binding Control: Phentolamine (10 µM).

- Test Compound: 4-Hydroxyclonidine (p-hydroxyclonidine).

- Equipment:

- Homogenizer (e.g., Potter-Elvehjem).

- Refrigerated centrifuge.

- Incubation bath or plate shaker.

- Glass fiber filters (e.g., Whatman GF/B).

- Vacuum filtration manifold.

- Liquid scintillation counter.

- Scintillation fluid.

3. Membrane Preparation:

- Euthanize rats and rapidly dissect the cerebral cortices on ice.

- Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.

- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.

- Collect the supernatant and centrifuge at 48,000 x g for 15 minutes at 4°C.

- Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation step.

- The final pellet is resuspended in Assay Buffer to a protein concentration of approximately 0.5 mg/mL. Protein concentration can be determined by a standard method (e.g., Lowry or Bradford assay).

4. Binding Assay Procedure:

- Set up assay tubes or a 96-well plate for total binding, non-specific binding, and competitive binding.

- For the α₁-adrenoceptor assay, add the following to the respective tubes/wells:

- Total Binding: 100 µL of membrane suspension, 50 µL of [³H]prazosin (final concentration ~0.2 nM), and 50 µL of Assay Buffer.

- Non-specific Binding: 100 µL of membrane suspension, 50 µL of [³H]prazosin, and 50 µL of phentolamine (final concentration 10 µM).

- Competitive Binding: 100 µL of membrane suspension, 50 µL of [³H]prazosin, and 50 µL of varying concentrations of 4-hydroxyclonidine.

- For the α₂-adrenoceptor assay, follow the same setup as above, but use [³H]clonidine (final concentration ~0.5 nM) as the radioligand.

- Incubate all tubes/plates at 25°C for 30 minutes.

- Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

- Wash the filters rapidly with three 5 mL aliquots of ice-cold Assay Buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to stand for at least 6 hours.

- Measure the radioactivity in a liquid scintillation counter.

5. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- For the competitive binding data, plot the percentage of specific binding against the logarithm of the concentration of 4-hydroxyclonidine.